molecular formula C19H22N2O3S B284528 2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B284528
M. Wt: 358.5 g/mol
InChI Key: AONRVTLBDYPZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide, also known as EAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. EAA is a sulfhydryl-containing compound that has been shown to possess antioxidant and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and oxidative stress. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including endothelial cells and macrophages. This compound has also been shown to protect against ischemia/reperfusion injury in the heart and brain. Additionally, this compound has been shown to possess antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide possesses various advantages and limitations for lab experiments. One of the advantages of this compound is its ability to scavenge free radicals and reduce oxidative stress, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for the research on 2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide. One of the future directions is to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases, including inflammatory diseases and cancer. Another future direction is to explore the mechanism of action of this compound and its effects on various signaling pathways. Additionally, future studies could focus on improving the solubility of this compound to enhance its in vivo efficacy.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound possesses antioxidant and anti-inflammatory properties and has been shown to possess various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are various future directions for the research on this compound. Further studies on this compound could lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis method of 2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide involves the reaction of 2-(2-ethoxyanilino) ethanethiol with N-(4-methylphenyl)acetyl chloride in the presence of a base. The reaction produces this compound as a white solid with a melting point of 158-160°C.

Scientific Research Applications

2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide has been shown to possess various scientific research applications. One of the most significant applications of this compound is its potential use as an antioxidant. This compound has been shown to scavenge free radicals and reduce oxidative stress in various cell types. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H22N2O3S/c1-3-24-17-7-5-4-6-16(17)21-19(23)13-25-12-18(22)20-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

AONRVTLBDYPZTR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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